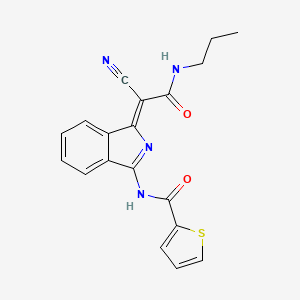

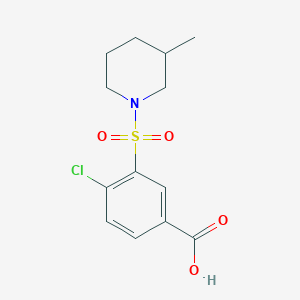

![molecular formula C19H15N3 B2439830 7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-54-3](/img/structure/B2439830.png)

7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine”, often involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Applications De Recherche Scientifique

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) without Ulcerogenic Activity

Researchers have synthesized derivatives of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, finding some derivatives that show high activity and a better therapeutic index than reference drugs, such as phenylbutazone and indomethacin. Notably, these compounds, particularly 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, were found to be devoid of ulcerogenic activity, which is a significant advantage over traditional NSAIDs (Auzzi et al., 1983).

Fluorescent Probes for Biological and Environmental Detection

Pyrazolo[1,5-a]pyrimidines have been employed in the synthesis of novel functional fluorophores. A specific methodology allowed for the regioselective synthesis of these compounds, which exhibited significant fluorescence properties. These compounds, particularly those substituted with p-methoxyphenyl groups, have been identified as potential fluorescent probes for detecting biologically or environmentally relevant species due to their large Stokes shifts and strong fluorescence intensity (Castillo et al., 2018).

Hepatitis C Virus (HCV) Inhibitors

A novel derivative of 7-aminopyrazolo[1,5-a]pyrimidine has been discovered as a potent inhibitor of the hepatitis C virus (HCV). This finding is part of a series of synthesized 7-APP derivatives that were evaluated for their inhibitory activity against HCV in cell culture systems, showcasing the potential of these compounds in antiviral therapy (Hwang et al., 2012).

Adenosine Receptor Affinity and Selectivity

Derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine have been synthesized with the goal of targeting human adenosine A1 and/or A2A receptor subtypes. These compounds displayed varying degrees of affinity and selectivity towards these receptors, which are significant targets for developing treatments for neurological disorders (Squarcialupi et al., 2017).

Propriétés

IUPAC Name |

2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEHDHVESPITHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

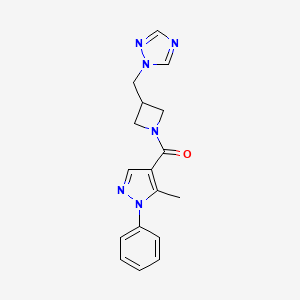

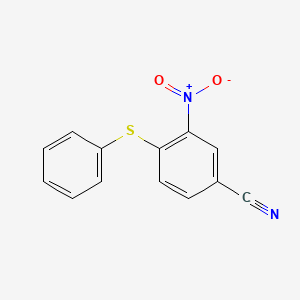

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

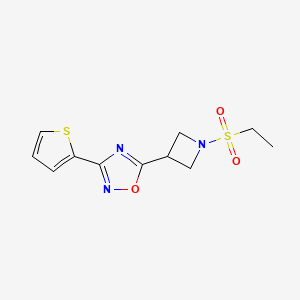

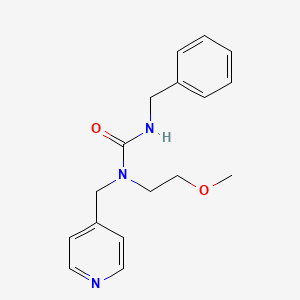

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

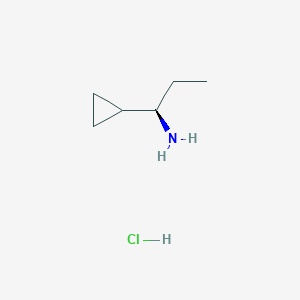

![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)

![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)

![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)